Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Overview
Description
CBB1007 is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible, and substrate-competitive inhibitor of lysine-specific demethylase 1 (LSD1). This compound has shown significant potential in selectively inhibiting the growth of pluripotent cancer cells while having minimal effects on non-pluripotent cancer or normal somatic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
CBB1007 is synthesized through a series of chemical reactions involving the amidino-guanidinium group. The synthetic route typically involves the following steps:
Formation of the amidino-guanidinium core: This step involves the reaction of appropriate starting materials to form the amidino-guanidinium core structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of CBB1007 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. The compound is produced in bulk and subjected to rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions
CBB1007 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, leading to changes in the compound’s functional groups.
Substitution: CBB1007 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
CBB1007 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LSD1 and its effects on histone demethylation.
Biology: Employed in research to understand the role of LSD1 in gene expression and epigenetic regulation.
Medicine: Investigated for its potential therapeutic applications in treating cancers with pluripotent stem cell properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting LSD1
Mechanism of Action
CBB1007 exerts its effects by selectively inhibiting LSD1, a histone demethylase that plays a crucial role in epigenetic regulation. By blocking LSD1 activity, CBB1007 prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to increased levels of methylated H3K4. This results in the activation of epigenetically suppressed genes and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
CBB1007 is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:
CBB1002: Another LSD1 inhibitor with a slightly higher half-maximal inhibitory concentration (IC50) compared to CBB1007.
CBB1003: Similar to CBB1007 but with different substituents that affect its potency and selectivity.
CBB1007 stands out due to its ability to selectively target pluripotent cancer cells while sparing non-pluripotent cells, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRETRIDAQSEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501104834 | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379573-92-8 | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501104834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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